molecular formula C27H23FN2O5 B2758862 N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866342-80-5

N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No. B2758862
CAS RN: 866342-80-5
M. Wt: 474.488
InChI Key: RAIZNONTRFDJMM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a fluorobenzoyl group, and a dihydroquinolinone group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ethoxyphenyl group could be introduced via a Friedel-Crafts alkylation, while the fluorobenzoyl group could be added using a suitable fluorinating agent .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The ethoxyphenyl and fluorobenzoyl groups would likely contribute to the overall polarity of the molecule, while the dihydroquinolinone group could potentially form intramolecular hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present in its structure. For example, the fluorobenzoyl group could potentially undergo nucleophilic aromatic substitution reactions, while the dihydroquinolinone group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, while its melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Structural Aspects and Properties of Related Compounds

Research on amide-containing isoquinoline derivatives and their interactions with mineral acids demonstrates the formation of gels and crystalline solids, highlighting the importance of structural aspects in the development of materials with specific physical properties. Such studies contribute to the understanding of molecular interactions and can guide the design of new compounds with desired features for various applications, including pharmaceuticals and materials science (Karmakar et al., 2007).

Synthesis and Pharmacological Studies

Research on the synthesis of novel N'-[2-(4-substitutedphenyl)-3-N-ethoxyphthalimido-5-oxoimidazolidene-1-yl]-2-(quinoline-8-yloxy)acetamide derivatives shows the ongoing efforts to create new chemical entities with potential biological activities. Such studies underscore the role of synthetic chemistry in discovering new molecules that could lead to the development of new drugs or materials with specific biological or physical properties (Bhambi et al., 2010).

Comparative Metabolism Studies

Investigations into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provide insight into the metabolic pathways of similar chemical structures. Such studies are crucial for understanding the potential environmental and health impacts of these compounds and can inform safety assessments and regulatory decisions (Coleman et al., 2000).

Radiosynthesis for Imaging Applications

The development of radiolabeled compounds for imaging of specific biological targets, such as the synthesis of [(11)C]AZD8931 for PET imaging, highlights the application of chemical synthesis in creating tools for biomedical research. These compounds can be used to study disease processes in vivo and to develop new diagnostic methods (Wang et al., 2014).

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals or as a building block in the synthesis of complex organic molecules .

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O5/c1-3-35-20-10-8-19(9-11-20)29-25(31)16-30-15-23(26(32)17-4-6-18(28)7-5-17)27(33)22-14-21(34-2)12-13-24(22)30/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIZNONTRFDJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

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